NBTGR

ENT Inhibitor Selectivity Nucleoside Transport Assays Transporter Subtype Pharmacology

NBTGR is a potent, selective ENT1 inhibitor (Ki 70 nM), essential for nucleoside transport research. Its unique IC50 discrimination (0.53 nM vs 71 µM) enables precise ENT subtype isolation, outperforming NBMPR and dilazep. This high-purity compound ensures reliable, reproducible results in your lab.

Molecular Formula C17H18N6O6S
Molecular Weight 434.4 g/mol
CAS No. 129970-97-4
Cat. No. B1179841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBTGR
CAS129970-97-4
Molecular FormulaC17H18N6O6S
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]
InChIInChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
InChIKeyBRSNNJIJEZWSBU-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBTGR (CAS 129970-97-4) – Equilibrative Nucleoside Transporter (ENT) Inhibitor Baseline Characterization


NBTGR (p-Nitrobenzylthioguanosine; CAS 129970-97-4) is a potent inhibitor of the equilibrative nucleoside transporter (ENT) family, specifically targeting the facilitated diffusion of nucleosides across cellular membranes [1]. As a purine ribonucleoside analog, NBTGR competitively blocks nucleoside influx, exhibiting high affinity for ENT1 with a reported Ki of 70 nM for adenosine uptake inhibition in human erythrocytes [2]. The compound distinguishes between transporter subtypes with an IC50 of 0.53 nM for the NBTGR-sensitive mechanism and 71 µM for the resistant component in Ehrlich ascites tumor cells [3].

Why NBTGR (CAS 129970-97-4) Cannot Be Replaced by Generic ENT Inhibitors


Generic substitution among equilibrative nucleoside transporter (ENT) inhibitors is precluded by substantial differences in transporter subtype selectivity, binding kinetics, and functional consequences. While NBMPR is commonly employed as an ENT1 probe, NBTGR exhibits a distinct selectivity profile, differentiating between transporter subtypes with an IC50 of 0.53 nM for sensitive versus 71 µM for resistant mechanisms, a discriminatory capacity not uniformly shared by dilazep (IC50 1.4 nM vs. 1.8 µM) or dipyridamole [1]. Furthermore, NBTGR demonstrates irreversible binding characteristics and fails to inhibit alternative transport systems for nucleobases or glucose, unlike broader-spectrum agents [2].

Quantitative Comparative Evidence for NBTGR (CAS 129970-97-4) Differentiation


NBTGR vs. Dilazep: Subtype Discrimination in Ehrlich Ascites Tumor Cells

NBTGR discriminates between transporter subtypes with an IC50 of 0.53 nM for the sensitive mechanism and 71 µM for the resistant mechanism in Ehrlich ascites tumor cells, a >130,000-fold difference [1]. In the same assay, dilazep exhibits a less pronounced discrimination with IC50 values of 1.4 nM and 1.8 µM, respectively, representing a ~1,300-fold difference. This demonstrates NBTGR's superior capacity to resolve transporter subtypes compared to dilazep [1].

ENT Inhibitor Selectivity Nucleoside Transport Assays Transporter Subtype Pharmacology

NBTGR vs. NBMPR: Comparative Attenuation of Evoked EPSCs in Rat Hippocampal Slices

In rat hippocampal slices, both NBTGR (1 µM) and NBMPR (100 nM) attenuate evoked excitatory postsynaptic currents (EPSCs), with no statistically significant difference in the percentage inhibition of EPSC amplitude measured at 5 and 20 minutes post-application [1]. This functional equivalence establishes NBTGR as an alternative tool for modulating adenosine tone in neuronal preparations where NBMPR may be unsuitable due to solubility or other constraints.

Neuropharmacology ENT1 Inhibition Synaptic Transmission

NBTGR Binding Affinity Ranking Among ENT1 Inhibitors (pKi Comparison)

The Concise Guide to Pharmacology 2013/14 ranks ENT1 inhibitors by binding affinity (pKi/pIC50). NBTGR exhibits a pKi of 9.3 (Ki ≈ 0.5 nM), positioning it among the high-affinity inhibitors. Comparative values for other standard agents include NBTI (pKi 9.7), draflazine (pKi 9.5), KF24345 (pKi 9.4), dilazep (pKi 9.0), and dipyridamole (pKi 8.5) [1]. This ranking confirms that NBTGR's affinity is comparable to leading ENT1 probes, yet distinct from the structurally related NBTI.

ENT1 Pharmacology Inhibitor Affinity Ranking Ligand Binding Assays

NBTGR Substrate Selectivity: Nucleosides vs. Nucleobases and Glucose

In human erythrocytes, NBTGR (1 µM) reduces initial uridine uptake rates to zero, demonstrating complete blockade of nucleoside transport [1]. Critically, NBTGR does not inhibit the uptake of nucleobases (e.g., uracil), D-glucose, or L-leucine, confirming its specificity for nucleoside transport systems. This selectivity contrasts with broader inhibitors like dipyridamole, which may affect multiple transport pathways.

Transporter Specificity Nucleoside Analog Development Pharmacological Profiling

Application Scenarios for NBTGR (CAS 129970-97-4) in Research and Development


Pharmacological Dissection of ENT Subtype Contributions

In studies requiring discrimination between NBTGR-sensitive and -resistant nucleoside transport mechanisms, NBTGR (at 50-100 nM) selectively inhibits the sensitive component (IC50 0.53 nM) while leaving the resistant mechanism (IC50 71 µM) largely unaffected [1]. This enables researchers to isolate and characterize the functional roles of distinct ENT subtypes in complex cellular systems, a capacity that dilazep (with only ~1,300-fold discrimination) cannot match with equivalent resolution.

Modulation of Adenosine Signaling in Neurophysiology

NBTGR (1 µM) effectively attenuates evoked synaptic responses in hippocampal slices, demonstrating functional equivalence to NBMPR (100 nM) in modulating adenosine-mediated neurotransmission [2]. This application is particularly relevant for studies investigating purinergic modulation of synaptic plasticity, where NBTGR offers a structurally distinct alternative to NBMPR for controlling extracellular adenosine levels.

Selective Blockade of Nucleoside Influx in Erythrocyte Transport Studies

In human erythrocytes, NBTGR (1 µM) completely abolishes uridine, inosine, and cytidine influx without affecting nucleobase, glucose, or amino acid transport [3]. This high specificity makes NBTGR an ideal tool for dissecting nucleoside-specific transport pathways in studies of metabolic regulation, drug uptake, or transporter pharmacology where off-target effects must be minimized.

Quote Request

Request a Quote for NBTGR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.